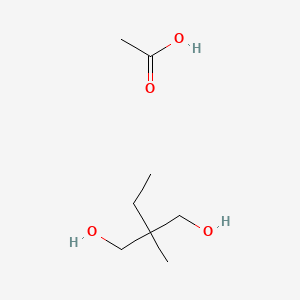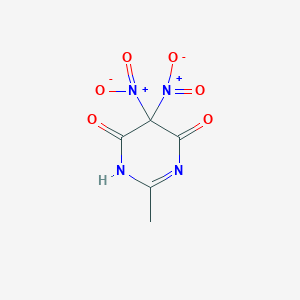![molecular formula C15H11FN2O B12520976 Pyridine, 4-[4-(4-fluorophenyl)-5-methyl-3-isoxazolyl]- CAS No. 666861-61-6](/img/structure/B12520976.png)
Pyridine, 4-[4-(4-fluorophenyl)-5-methyl-3-isoxazolyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 4-[4-(4-fluorophenyl)-5-methyl-3-isoxazolyl]- is a heterocyclic aromatic organic compound It features a pyridine ring substituted with a 4-(4-fluorophenyl)-5-methyl-3-isoxazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 4-[4-(4-fluorophenyl)-5-methyl-3-isoxazolyl]- typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-fluorobenzaldehyde with hydroxylamine to form 4-fluorobenzaldoxime, which is then cyclized to 4-(4-fluorophenyl)-3-isoxazolone. This intermediate is further reacted with methyl iodide to introduce the methyl group, followed by coupling with a pyridine derivative under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 4-[4-(4-fluorophenyl)-5-methyl-3-isoxazolyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Tetrabutylammonium fluoride (TBAF) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Pyridine, 4-[4-(4-fluorophenyl)-5-methyl-3-isoxazolyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Pyridine, 4-[4-(4-fluorophenyl)-5-methyl-3-isoxazolyl]- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenyl)-2-(4-pyridyl)-1H-imidazole: Shares a similar fluorophenyl and pyridine structure but differs in the heterocyclic ring.
4-(4-Fluorophenyl)-3-pyridylmethanone: Another compound with a fluorophenyl and pyridine moiety but with a different functional group.
Uniqueness
Pyridine, 4-[4-(4-fluorophenyl)-5-methyl-3-isoxazolyl]- is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties. This structural feature can enhance its stability, reactivity, and interaction with biological targets compared to other similar compounds .
Properties
CAS No. |
666861-61-6 |
|---|---|
Molecular Formula |
C15H11FN2O |
Molecular Weight |
254.26 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-5-methyl-3-pyridin-4-yl-1,2-oxazole |
InChI |
InChI=1S/C15H11FN2O/c1-10-14(11-2-4-13(16)5-3-11)15(18-19-10)12-6-8-17-9-7-12/h2-9H,1H3 |
InChI Key |
DOBVLBICJFQZRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=NC=C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-[(R)-(2-methoxyphenyl)sulfanyl-phenylmethyl]morpholine](/img/structure/B12520902.png)
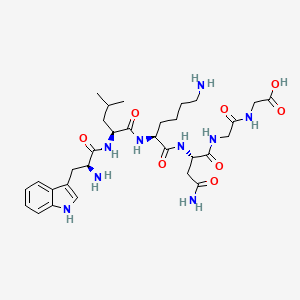
![Phthalazinium, 2-[2-(4-fluorophenyl)-2-oxoethyl]-, bromide](/img/structure/B12520907.png)
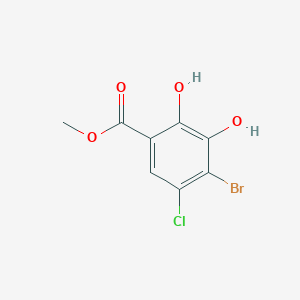
![2-[3,5-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenoxy]-4,6-dichloro-1,3,5-triazine](/img/structure/B12520913.png)
![6-Ethyl-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12520921.png)
![2-[Methyl(propyl)amino]ethanol](/img/structure/B12520925.png)
![2-[(4-tert-Butylphenoxy)methyl]benzonitrile](/img/structure/B12520927.png)
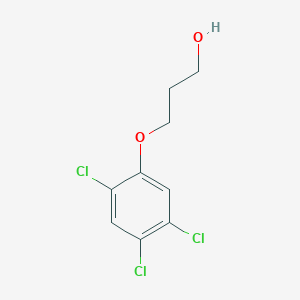
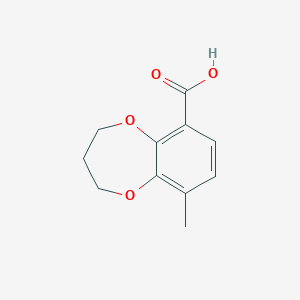
![2-Imino-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B12520941.png)

